N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine

Organic Electronics OLED Materials Structure-Property Relationship

N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (BPTPA) is a strategic, pre-functionalized building block for OLED hole-transport materials (HTMs). Its unique triad—reactive Br for Suzuki/Buchwald-Hartwig coupling and rigid biphenyl for extended π-conjugation—is non-substitutable for advanced electronics. Procuring high-purity (≥98%) material is critical to prevent exciton quenching and ensure device lifetime. This is a functional specification, not commodity availability.

Molecular Formula C24H18BrN
Molecular Weight 400.3 g/mol
CAS No. 503299-24-9
Cat. No. B1374979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
CAS503299-24-9
Molecular FormulaC24H18BrN
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H18BrN/c25-21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18H
InChIKeyAFDFEVPHXYRVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 503299-24-9) – Strategic Procurement and Baseline Characterization for Advanced OLED Intermediates


N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, also commonly referred to as 4-Bromo-4'-phenyltriphenylamine or BPTPA, is a high-value triphenylamine (TPA) derivative characterized by a bromophenyl, a phenyl, and a biphenyl substituent on the central amine nitrogen . This specific halogenated arylamine is recognized in material science and organic electronics as a critical building block, primarily for synthesizing hole-transporting materials (HTMs) and host materials in Organic Light-Emitting Diodes (OLEDs) [1]. The presence of a reactive bromine atom and a sterically extended biphenyl framework distinguishes it from simpler triarylamines, enabling precise molecular engineering in the creation of advanced electronic devices [2]. Commercially, it is typically supplied as a white to light orange powder or crystal with purity grades of ≥98% or ≥99% and a molecular weight of 400.31 g/mol .

Why Generic Substitution Fails: The Functional Necessity of N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine in High-Performance Material Synthesis


Simple in-class substitution of N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine with other arylamines is untenable in advanced applications due to its unique structural triad that is not simultaneously present in common analogs. Its specific combination of a reactive bromine handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with the extended π-conjugation and rigidity provided by the biphenyl group is essential for achieving targeted electronic properties . Using simpler, cheaper amines like N-phenyl-4-bromoaniline would yield a final material with insufficient charge mobility and lower glass transition temperatures (Tg), directly compromising OLED device efficiency and operational lifetime [1]. Conversely, attempting to introduce the biphenyl moiety later in the synthetic pathway often leads to lower yields and more complex purification. Therefore, the compound is not merely an interchangeable amine; it is a strategic, pre-functionalized building block whose molecular architecture dictates the performance of downstream electronic materials, making its procurement a matter of functional specification rather than simple chemical availability .

Quantitative Evidence Guide for Differentiated Procurement of N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine


Quantified Structural Advantage: Extended π-Conjugation vs. Simpler Arylamine Analogs

The target compound differentiates itself from simpler arylamine analogs like N-phenyl-4-bromoaniline (lacks biphenyl group) or 4-bromobiphenyl (lacks amine) through its extended molecular architecture. The presence of a phenyl and a biphenyl group on the amine nitrogen creates an extended π-conjugated system, which is correlated with enhanced charge carrier mobility. The molecular weight is 400.31 g/mol, a quantifiable measure of its greater size and complexity compared to N-phenyl-4-bromoaniline (MW ~248 g/mol) . This larger, more rigid structure is essential for achieving high glass transition temperatures (Tg) in final polymer or small-molecule HTMs, preventing device degradation [1].

Organic Electronics OLED Materials Structure-Property Relationship

Reactivity and Functional Specificity: The Strategic Value of the Bromine Substituent

The presence of a single bromine atom provides a specific, quantifiable synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This enables the efficient and regioselective synthesis of complex arylamine polymers or small molecules. In contrast, the non-halogenated analog, triphenylamine (CAS 603-34-9), lacks this reactivity and can only be functionalized via less efficient and less selective electrophilic aromatic substitution or directed lithiation methods . The compound is also distinct from di- or tri-brominated analogs (e.g., Tris(4-bromophenyl)amine, CAS 4316-58-9), which can lead to over-functionalization, cross-linking, and intractable mixtures. The monobromo feature allows for precise, single-point polymer chain extension or end-capping.

Synthetic Chemistry Cross-Coupling Reactions Palladium Catalysis

Supply Chain and Purity Standardization: Market Expectation of ≥99.0% Purity

For high-value applications in organic electronics, the procurement of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is tightly coupled with quantifiable purity standards. Authoritative technical sources specify that this compound is expected to be supplied with a purity of ≥99.0% when intended for OLED material synthesis [1]. This is a differentiating factor from the general research-grade standard of 98% purity [2], which is commonly seen for many other in-class arylamines . The ≥99.0% specification is driven by the extreme sensitivity of OLED device performance to impurities, which can act as luminescence quenchers or charge traps, drastically reducing efficiency and lifetime [3].

Procurement Quality Assurance OLED Intermediates

Differentiation via Thermal Stability and Solubility in Advanced Material Processing

The compound's properties are quantitatively defined by a melting point range of 83.0 to 87.0 °C and specific solubility in tetrahydrofuran (THF) . While direct comparative solubility data in various solvents for exact analogs is scarce in open literature, the structural inference is clear: the combination of a rigid biphenyl core with a bulky amine center imparts both a defined thermal profile and significant solubility in common organic solvents like THF, as predicted by its molecular structure . This differentiates it from simpler, less bulky arylamines which may crystallize more readily or have lower solubility, and from very large, highly conjugated analogs which may suffer from poor processability due to limited solubility [1]. Its boiling point is predicted to be 529.1±43.0 °C, indicating high thermal stability suitable for vacuum thermal evaporation (VTE) processes used in OLED fabrication.

Material Science Solubility Thermal Stability

Differentiation in Application Scope: A Defined OLED Intermediate vs. Generic Pharmaceutical Precursor

Multiple authoritative sources converge on the primary, specialized application of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as an essential intermediate for the synthesis of hole transport layers (HTLs) and host materials in OLEDs [1]. This stands in contrast to many structurally similar brominated arylamines, which may be cited for broader, less specialized uses in pharmaceutical research or general organic synthesis [2]. The target compound's specific utility in OLED technology is explicitly noted, underscoring its differentiated role in the electronics materials supply chain . While it may have ancillary applications, its primary market position and value proposition are anchored in the high-growth OLED sector.

OLED Electronic Materials Application Specialization

Optimal Application Scenarios for Procuring N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine


Synthesis of Advanced Hole-Transporting Materials (HTMs) for High-Efficiency OLEDs

This is the primary and most validated application scenario. The compound is a key building block for synthesizing high-performance HTMs [1]. The bromine atom acts as a handle for Suzuki or Buchwald-Hartwig coupling to attach the core to other functional units, while the biphenyl group extends π-conjugation for efficient hole mobility. Procuring ≥99.0% purity material is essential to prevent exciton quenching and ensure long device lifetimes [2].

Fabrication of Host Materials for Phosphorescent OLED (PhOLED) Emissive Layers

In PhOLEDs, the emissive layer often requires a host material with a high triplet energy level and good charge transport properties. N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine serves as a precursor for such hosts. Its moderate molecular size and rigid structure help maintain high triplet energy while providing the necessary electronic characteristics when incorporated into a larger molecular framework [1].

Precursor for Novel Organic Semiconductors in OFETs and OPVs

Beyond OLEDs, the excellent charge-transport properties of biphenyl amine derivatives make the target compound a valuable precursor for synthesizing organic semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) [1]. The compound's structure provides a modular platform where the bromine handle can be used to attach various acceptor or π-spacer units to tune the material's energy levels and charge carrier mobility for these specific applications [2].

Controlled Polymer Synthesis for Electronic and Optical Materials

The monofunctional bromine atom allows for the precise incorporation of the triphenylamine unit into polymers via controlled polymerization techniques. This avoids the cross-linking and gelation that can occur with multi-brominated analogs [1]. The resulting polymers can be designed as semiconducting layers, charge-transporting interlayers, or active materials in organic electronics, where the defined molecular weight and architecture of the TPA unit are critical for performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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